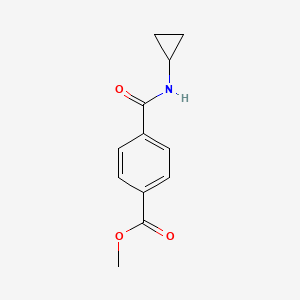

Methyl 4-(cyclopropylcarbamoyl)benzoate

Description

Methyl 4-(cyclopropylcarbamoyl)benzoate is a benzoate ester derivative featuring a cyclopropylcarbamoyl substituent at the para position of the aromatic ring. This compound is structurally characterized by a methyl ester group at the carbonyl terminus and a cyclopropylamide moiety, which confers unique steric and electronic properties. For example, derivatives such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (corrected in ) highlight the versatility of the methyl benzoate scaffold in medicinal and materials chemistry .

Properties

IUPAC Name |

methyl 4-(cyclopropylcarbamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDRDSSFRZFSQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropylcarbamoyl)benzoate typically involves the esterification of 4-(cyclopropylcarbamoyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Another method involves the use of diazomethane, where 4-(cyclopropylcarbamoyl)benzoic acid reacts with diazomethane in an ether solution to produce the desired ester .

Industrial Production Methods

Industrial production of this compound may employ similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropylcarbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.

Substitution: Friedel-Crafts acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: 4-(cyclopropylcarbamoyl)benzoic acid.

Reduction: 4-(cyclopropylcarbamoyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-(cyclopropylcarbamoyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropylcarbamoyl)benzoate involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(cyclopropylcarbamoyl)benzoate can be contextualized by comparing it to related compounds, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Substituent Effects and Functional Group Variations

- Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1): This analog replaces the cyclopropylcarbamoyl group with a piperazine-linked 2-phenylquinoline moiety.

- Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: This compound features a cyclopropylmethoxy group and a hydroxyl group at adjacent positions.

Data Tables

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Research Findings and Implications

- Synthetic Robustness : The successful synthesis of analogs like C1–C7 via piperazine coupling () supports the feasibility of derivatizing this compound for targeted applications.

- Crystallography Tools : Programs like SHELXL () and WinGX () are critical for resolving complex structures, particularly for sterically hindered derivatives.

- Safety Considerations : While toxicity data for this compound are unavailable, analogs like 4-(Bromomethyl)benzaldehyde () underscore the need for rigorous safety protocols during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.